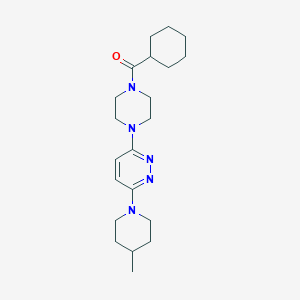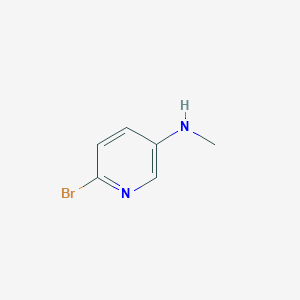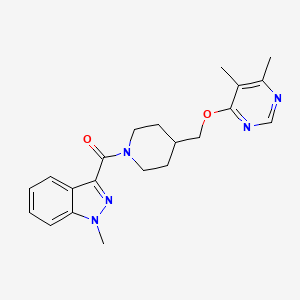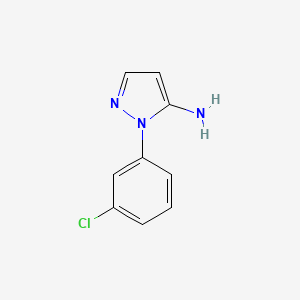![molecular formula C10H18ClNO3 B2365335 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride CAS No. 2230799-03-6](/img/structure/B2365335.png)
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride, also known as Tauroursodeoxycholic acid (TUDCA), is a bile acid that is naturally produced in the human body. TUDCA has been extensively studied for its potential therapeutic effects in various diseases, including liver and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Compounds structurally related to 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride have shown potential as antimicrobial agents. A study by Al-Ahmadi and El-zohry (1995) synthesized derivatives with spiroheterocyclic pyrylium salts, demonstrating their effectiveness against microbial activities (Al-Ahmadi & El-zohry, 1995).
Antiviral Activity
- N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the compound of interest, have been evaluated for antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Cytotoxic and Apoptotic Effects
- Adamantane derivatives of 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride have been synthesized and analyzed for their cytotoxicity and apoptotic effects, particularly in cancer cell lines. This research highlights the compound's potential in cancer treatment (Turk-Erbul et al., 2021).
Nematicidal Activity
- Derivatives of this compound have been synthesized and evaluated for nematicidal activity, demonstrating potential use in agricultural pest control (Srinivas, Nagaraj, & Reddy, 2008).
Antitumor Activity
- A study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives from 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride. These derivatives showed promising antitumor activity against various human cancer cell lines (Yang et al., 2019).
Synthesis and Structural Studies
- The synthesis and crystal structure of related compounds have been extensively studied. These studies contribute to understanding the compound's properties and potential applications in various fields (Wen, 2002).
Propiedades
IUPAC Name |
2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-11-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHYXJPWOCWEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2365258.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)

![N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2365261.png)





![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)